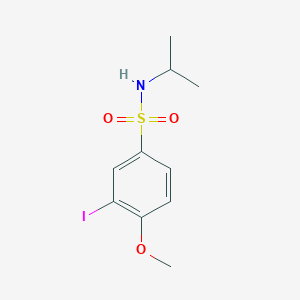![molecular formula C17H18BrFN2O3S B305225 N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as BFA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BFA is a small molecule inhibitor that targets the protein-protein interaction between two key proteins involved in cancer cell growth and survival.
Mecanismo De Acción
Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. Cdc37 is a co-chaperone protein that facilitates the binding of client proteins to Hsp90. N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide disrupts the interaction between Hsp90 and Cdc37, leading to the degradation of client proteins and ultimately inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activation of several signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to inhibit the formation of blood vessels that supply nutrients to tumors, a process known as angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments, including its small size, high potency, and specificity for Hsp90 and Cdc37. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
Future research on N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could focus on several areas, including the development of more soluble analogs, the identification of additional client proteins targeted by this compound, and the evaluation of this compound's potential in combination with other cancer treatments. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-bromoethyl methyl sulfone, followed by the reaction of the resulting intermediate with 2-phenylethylamine and acetic anhydride. The final product, this compound, is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound's ability to inhibit the protein-protein interaction between two key proteins, Hsp90 and Cdc37, has been identified as the mechanism behind its anti-cancer effects.
Propiedades
Fórmula molecular |
C17H18BrFN2O3S |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-25(23,24)21(10-9-13-5-3-2-4-6-13)12-17(22)20-16-8-7-14(18)11-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Clave InChI |
TWBCSTDZDPQBDM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canónico |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
amino]benzamide](/img/structure/B305150.png)


amino]benzamide](/img/structure/B305153.png)
![2-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305156.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)


